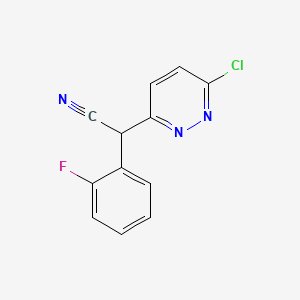

![molecular formula C13H16N4S B1275450 4-allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 724749-10-4](/img/structure/B1275450.png)

4-allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

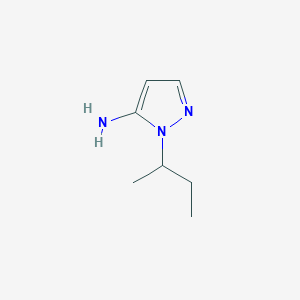

The compound "4-allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol" is a derivative of the 1,2,4-triazole class, which is known for its broad spectrum of biological activities, including antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, actoprotective, anti-cancer, and other activities. These derivatives are also recognized for their low toxicity, making them promising candidates for further research into their chemical structure and biological activity .

Synthesis Analysis

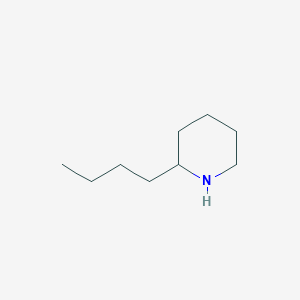

The synthesis of 1,2,4-triazole derivatives typically involves the cyclization of thiosemicarbazides or hydrazine hydrate with various reagents. For example, the synthesis of a related compound, "4-(amino)-5-phenyl-l-4H-1,2,4-triazole-3-thiol," was achieved by cyclization of potassium dithiocarbazinate with hydrazine hydrate, followed by condensation with benzaldehyde to form a Schiff base . Similarly, the synthesis of "4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione" involved the reaction of 3-isothiocyanatoprop-1-ene with isonicotinohydrazide, followed by base-catalyzed intramolecular dehydrative cyclization .

Molecular Structure Analysis

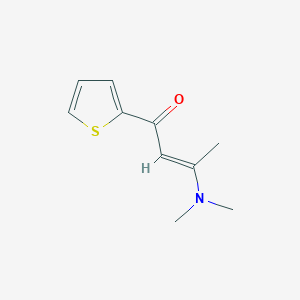

The molecular structure of 1,2,4-triazole derivatives is often characterized by spectroscopic methods such as FT-IR, 1H NMR, and UV-vis spectra, as well as X-ray diffraction. For instance, the structure of "4-allyl-5-(thiophen-2-ylmethyl)-2H-1,2,4-triazol-3(4H)-one" was stabilized by intermolecular hydrogen bonds and C-H···π interaction, with its molecular geometry, vibrational frequencies, and chemical shift values calculated using density functional theory (DFT) and Hartree-Fock (HF) methods .

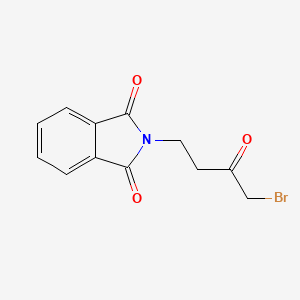

Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo various chemical reactions, including the formation of Schiff bases, Mannich bases, and reactions with formaldehyde, thionyl chloride, and different amines to yield a variety of functionalized compounds . These reactions are crucial for modifying the core structure to enhance biological activity or to introduce new functional groups for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are typically investigated using methods such as melting point determination, chromatography, and spectroscopy. These compounds are generally crystalline, odorless, insoluble in water, and soluble in organic solvents. The melting temperatures and structural confirmations are obtained through NMR spectroscopy and gas chromatography-mass spectrometry . Additionally, the electronic structures and thiol-thione tautomeric equilibrium of these heterocyclic thione derivatives have been studied to understand their reactivity and stability .

Applications De Recherche Scientifique

Antitumor Activity

4-Allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol and its derivatives have been studied for their potential antitumor activity. Investigations into substituted 1,2,4-triazole-3-thiols, such as the mentioned compound, revealed a relationship between chemical structure and antitumor efficacy, highlighting their significance in cancer research (Kaldrikyan et al., 2013).

Corrosion Inhibition

This compound has been explored for its application in corrosion inhibition. For example, studies demonstrate its effectiveness in inhibiting mild steel corrosion in acidic solutions, suggesting its utility in protecting industrial materials (Orhan et al., 2012).

DNA Methylation Inhibition

Research has also been conducted on the effect of this compound and its analogs on cancer DNA methylation, indicating its potential role in epigenetic therapy and cancer treatment (Hakobyan et al., 2017).

Antimicrobial and Antiviral Activities

Some derivatives of 1,2,4-triazole-3-thiol, including variants of the mentioned compound, have been shown to possess antimicrobial and antiviral properties, making them subjects of interest in the development of new pharmaceuticals (El‐Sayed et al., 2013).

Electrochemical Behavior

The electrochemical behavior of 1,2,4-triazole derivatives has been investigated, which could have implications in various fields, such as sensor technology and electrochemistry (Fotouhi et al., 2002).

Safety And Hazards

Orientations Futures

The future directions for research on “4-allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol” could include exploring its potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. Further studies could also investigate its synthesis, reactivity, and physical and chemical properties in more detail .

Propriétés

IUPAC Name |

3-[4-(dimethylamino)phenyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4S/c1-4-9-17-12(14-15-13(17)18)10-5-7-11(8-6-10)16(2)3/h4-8H,1,9H2,2-3H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STLICZRBJOVEPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=NNC(=S)N2CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396155 |

Source

|

| Record name | 5-[4-(Dimethylamino)phenyl]-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol | |

CAS RN |

724749-10-4 |

Source

|

| Record name | 5-[4-(Dimethylamino)phenyl]-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275369.png)

![4-allyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275376.png)